

Thieno[2,3-f]benzothiole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *thieno[2,3-f][1]benzothiole*

Cat. No.: *B151619*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thieno[2,3-f]benzothiole, a heterocyclic aromatic compound with significant potential in materials science and medicinal chemistry. This document consolidates key identifiers, physicochemical properties, synthetic methodologies, and biological context for researchers engaged in the study and application of this molecule.

Core Compound Identifiers

Thieno[2,3-f]benzothiole, also widely known by its synonym Benzo[1,2-b:4,5-b']dithiophene (BDT), is a key building block in the development of organic semiconductors.^[1] Its planar, electron-rich structure facilitates strong π - π stacking, which is crucial for efficient charge transport.^[1]

Identifier	Data	Reference
CAS Number	267-65-2	--INVALID-LINK--
IUPAC Name	thieno[2,3-f][2]benzothiole	--INVALID-LINK--
Synonym	Benzo[1,2-b:4,5-b']dithiophene (BDT)	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₆ S ₂	--INVALID-LINK--
Molecular Weight	190.29 g/mol	--INVALID-LINK--
InChI	InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H	--INVALID-LINK--
InChIKey	URMVZUQDPDABD-UHFFFAOYSA-N	--INVALID-LINK--
Canonical SMILES	<chem>C1=CSC2=CC3=C(C=C21)SC=C3</chem>	--INVALID-LINK--

Physicochemical Properties

The physicochemical properties of thieno[2,3-f]benzothiole are summarized below. These characteristics are fundamental for its application in organic electronics and as a scaffold in medicinal chemistry.

Property	Value
Melting Point	196.0 to 200.0 °C
Boiling Point	344.4±15.0 °C (Predicted)
Density	1.392±0.06 g/cm ³ (Predicted)

Synthesis and Experimental Protocols

The synthesis of thieno[2,3-f]benzothiole and its derivatives is a key area of research, particularly for the development of novel organic electronic materials. While a specific, detailed protocol for the parent compound is not readily available in recent literature, the synthesis of its

derivatives is well-documented. A general approach often involves the use of a precursor, such as Benzo[1,2-b:4,5-b']dithiophene-4,8-dione.

A common synthetic strategy for creating functionalized thieno[2,3-f]benzothiole derivatives for polymer synthesis is through Stille coupling reactions.^{[2][3]}

Representative Experimental Protocol: Synthesis of a Benzo[b]thieno[2,3-d]thiophene Derivative

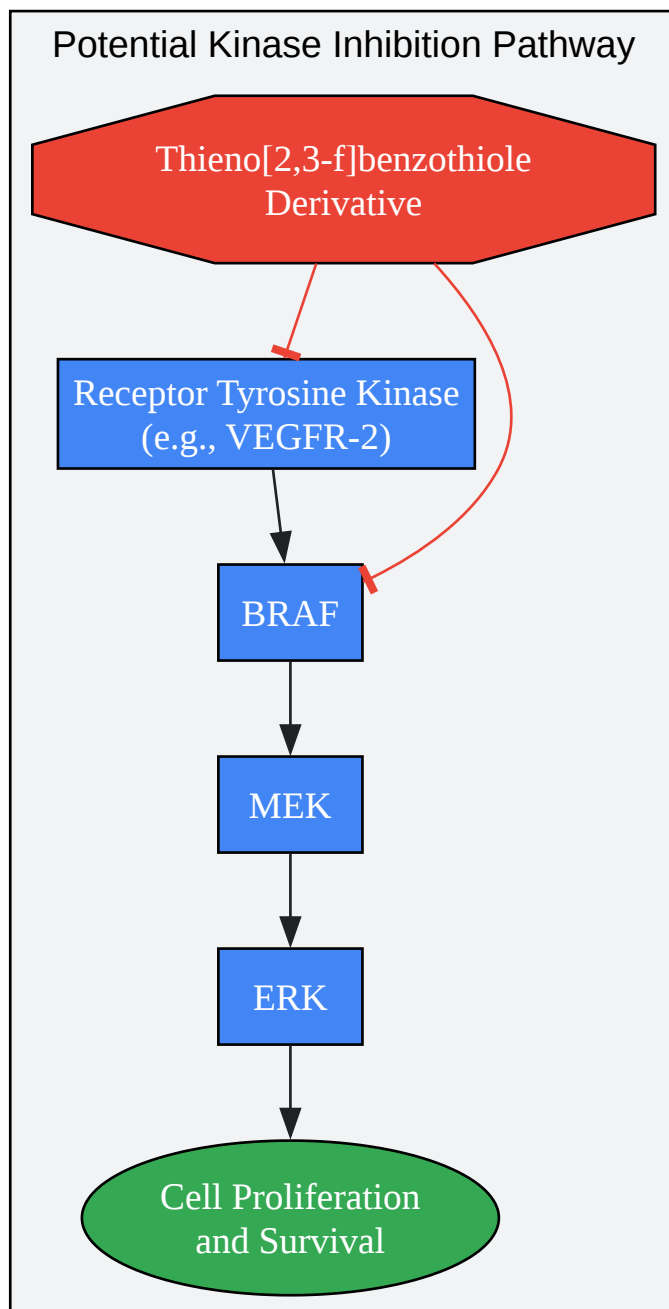
The following protocol describes the synthesis of a derivative of a related isomer, which illustrates the general methodologies employed in this area of chemistry.^[4]

Synthesis of Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane:

- A solution of 300.0 mg (1.58 mmol) of benzo[b]thieno[2,3-d]thiophene in 20 mL of tetrahydrofuran (THF) is cooled to -78 °C in a nitrogen atmosphere.
- 0.694 mL (1.73 mmol) of n-BuLi (2.5 M in n-hexane) is added dropwise over 15 minutes at -78 °C.
- The resulting mixture is stirred at -78 °C for 1 hour, followed by stirring at -40 °C for 30 minutes.
- After returning to -78 °C, 0.428 mL (1.58 mmol) of tributyltin chloride is added.
- The solution is then stirred at room temperature for 24 hours.

This stannylated intermediate can then be used in Stille coupling reactions with various aryl bromides to generate a library of derivatives.^[4]

Below is a generalized workflow for the synthesis of thieno[2,3-f]benzothiole-based polymers.



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